7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones that have been widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
These include enzymes like DNA gyrase , and receptors involved in inflammation, asthma, and viral infections .
Mode of Action
For instance, they can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This interaction can lead to the inhibition of bacterial growth, providing the compound with potential antimicrobial properties .
Biochemical Pathways
For example, they have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, and anti-viral activities . Each of these activities suggests an interaction with different biochemical pathways.
Result of Action
These could potentially include the inhibition of enzyme activity, interference with cellular signaling pathways, and the induction of cell death in certain cell types .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules through weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds . The carbon atom in the ring (sp 2 hybridized) and the methyl carbon (sp 3 hybridized) atom can also act as weak hydrogen bond donors .
Cellular Effects
Many synthetic coumarins have been intensively screened for different biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Mechanism
It is known that the compound forms strong O–H···O=C hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate under acidic conditions to yield the desired coumarin derivative .
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and catalyst concentration, are crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form chroman derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, chroman derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe and in the synthesis of other coumarin derivatives.
7-Hydroxy-4-phenylcoumarin: Exhibits similar biological activities, including antimicrobial and anticancer properties.
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one: Used in various chemical and biological applications due to its unique structural features
Uniqueness
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 3-position and methyl group at the 4-position differentiate it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Properties
IUPAC Name |
7-hydroxy-4-methyl-3-propan-2-ylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7(2)12-8(3)10-5-4-9(14)6-11(10)16-13(12)15/h4-7,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOCZZMTQMWKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419954 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-72-1 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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